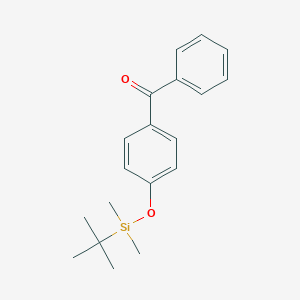

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a chemical compound with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol . It is known for its use as an intermediate in the synthesis of potent antiallergic compounds extracted from Alpinia galanga. The compound is characterized by its yellow oil appearance and solubility in chloroform, dichloromethane (DCM), and ethyl acetate .

准备方法

The synthesis of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using reagents such as halides or acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

1.1 Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the significant applications of this compound is its role as a modulator of PPARs, particularly PPAR-gamma. Research indicates that compounds like (4-(tert-butyldimethylsilanyloxy)phenyl)phenylmethanone can enhance insulin sensitivity in skeletal muscle and adipose tissues, which is crucial for managing conditions like Type II diabetes and obesity . The compound's ability to selectively bind to PPAR receptors offers potential therapeutic avenues for metabolic disorders without the adverse effects commonly associated with existing treatments .

1.2 Treatment of Cardiovascular Diseases

The modulation of PPARs is linked to various cardiovascular diseases. Studies suggest that this compound can lower blood glucose levels and improve lipid profiles, making it a candidate for treating hyperglycemia and dyslipidemia . The potential for this compound to mitigate insulin resistance positions it as a promising agent in cardiovascular therapeutics.

Biological Research Applications

2.1 Synthesis of Estrogen Receptor Ligands

This compound has been utilized in synthesizing selective estrogen receptor modulators (SERMs), which are critical in breast cancer research. The silyl-protected derivatives can be employed to create conjugates that exhibit enhanced activity against estrogen receptors, thus aiding in the development of targeted cancer therapies . The synthesis involves coupling reactions that yield high-purity products suitable for biological assays.

2.2 Proteomics Research

In proteomics, this compound serves as a biochemical reagent for studying protein interactions. Its unique structural features allow researchers to explore binding affinities and functional roles of proteins in various biological pathways . The compound's stability and reactivity make it an ideal candidate for use in mass spectrometry and other analytical techniques.

Case Studies and Research Findings

作用机制

The mechanism of action of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s derivatives may inhibit certain enzymes or receptors involved in allergic reactions, thereby exerting their antiallergic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

相似化合物的比较

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone can be compared with similar compounds such as:

4-(tert-Butyldimethylsilanyloxy)benzophenone: Similar structure but different functional groups.

4-Hydroxybenzophenone: Lacks the tert-butyldimethylsilyloxy group.

tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specialized compounds.

生物活性

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone, with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol, is a compound of interest due to its potential biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions at room temperature, resulting in a compound that exhibits unique chemical properties due to the presence of the tert-butyldimethylsilyloxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that derivatives of this compound may inhibit enzymes or receptors linked to allergic reactions, thereby exerting antiallergic effects. The exact molecular targets can vary depending on the specific derivative studied.

Biological Activities

-

Antiallergic Properties :

- The compound's derivatives have been investigated for their potential to inhibit histamine release and other mediators involved in allergic responses.

- In vitro studies suggest that these derivatives can modulate mast cell degranulation, which is crucial in allergy pathways.

-

Antioxidant Activity :

- Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

-

Anticancer Potential :

- Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Case Study 1: Antiallergic Effects

A study conducted on mouse models demonstrated that a derivative of this compound significantly reduced allergic symptoms induced by ovalbumin exposure. The results indicated decreased levels of IgE and histamine, suggesting effective modulation of the immune response.

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, highlighting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 3: Anticancer Activity

A recent study explored the effects of a synthesized derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, associated with apoptosis induction. This suggests that further exploration into its mechanism could lead to new anticancer therapies.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(tert-Butyldimethylsilanyloxy)benzophenone | Similar structure but different functional groups | Antiallergic properties |

| 4-Hydroxybenzophenone | Lacks tert-butyldimethylsilyloxy group | Limited biological activity |

| Tert-Butyldimethylsilyl chloride | Used as a reagent for synthesis | Not biologically active |

属性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIGCJKVELDBJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。